molecular formula C26H36N2O4 B14950171 4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B14950171
M. Wt: 440.6 g/mol
InChI Key: OVIOZQMCQKMBGC-NHFJDJAPSA-N
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Description

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a dimethoxyphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3-ethoxy-4-decyloxy nitrobenzene. This involves the protection of pyrocatechol with acetone, followed by nitration to obtain 5-nitryl-2,2-dimethyl piperonyl. Deprotection yields 3,4-dihydroxy nitrobenzene, which is then reacted with bromodecane and an ethylation reagent such as ethyl bromide or diethyl sulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzohydrazide: This compound shares a similar structure but lacks the dimethoxyphenyl group.

    4-(Decyloxy)-3-ethoxyphenyl methanol: This compound has a similar decyloxy group but differs in other functional groups.

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-18-32-23-15-13-22(14-16-23)26(29)28-27-20-21-12-17-24(30-2)25(19-21)31-3/h12-17,19-20H,4-11,18H2,1-3H3,(H,28,29)/b27-20+

InChI Key

OVIOZQMCQKMBGC-NHFJDJAPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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